S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate
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Overview
Description
S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate: is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a hexyloxy group attached to a phenyl ring, which is further connected to a butylbenzene carbothioate moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate typically involves the esterification of 4-butylbenzenecarbothioic acid with 4-(hexyloxy)phenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Nitro, halogen, and sulfonic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for investigating enzyme-substrate interactions and protein-ligand binding .
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . Additionally, its aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins, influencing protein structure and function .
Comparison with Similar Compounds
- 4-(Hexyloxy)phenyl 4-butylcyclohexanecarboxylate
- 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-(heptyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-oxo-3-phenylbutanoic acid
Comparison: Compared to similar compounds, S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate stands out due to its unique combination of functional groups. The presence of both a hexyloxy group and a butylbenzene carbothioate moiety imparts distinct chemical reactivity and physical properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
64408-87-3 |
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Molecular Formula |
C23H30O2S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
S-(4-hexoxyphenyl) 4-butylbenzenecarbothioate |
InChI |
InChI=1S/C23H30O2S/c1-3-5-7-8-18-25-21-14-16-22(17-15-21)26-23(24)20-12-10-19(11-13-20)9-6-4-2/h10-17H,3-9,18H2,1-2H3 |
InChI Key |
QLRJFEBZOMLZNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
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